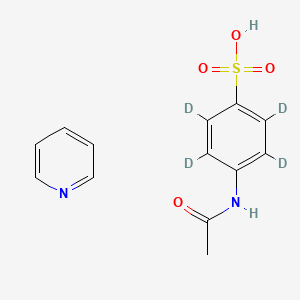

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)

Description

Properties

IUPAC Name |

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCXJXZHAPDJJE-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Reaction

Deuterated acetanilide undergoes sulfonation with chlorosulfonic acid (ClSO3H) in the presence of ammonium sulfate as a catalyst. The reaction proceeds at 40–50°C for 2 hours, producing deuterated p-acetamidobenzenesulfonic acid (II). A molar ratio of 1:1.0–1.1 (acetanilide:ClSO3H) ensures minimal side reactions, with yields exceeding 98%.

Table 1: Sulfonation Reaction Conditions and Yields

| Acetanilide (mol) | ClSO3H (mol) | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 0.46 | 0.46 | NH4SO4 | 40–50 | 99.2 |

| 1.50 | 1.80 | NH4SO4 | 35–45 | 98.8 |

Chlorination to p-Acetamidobenzenesulfonyl Chloride

Phosgene-Mediated Chlorination

The sulfonic acid intermediate (II) is treated with phosgene (COCl2) or triphosgene in dichloromethane at 38–45°C. N,N-Dimethylformamide (DMF) catalyzes the reaction, facilitating the conversion to p-acetamidobenzenesulfonyl chloride (I). A molar ratio of 1:1.0–2.0 (II:COCl2) achieves yields of 92.5–94.0%.

Table 2: Chlorination Reaction Parameters

| Sulfonic Acid (mol) | Chlorination Reagent (mol) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 0.42 | 0.46 (COCl2) | CH2Cl2 | DMF | 92.5 |

| 0.42 | 0.42 (Triphosgene) | CCl4 | DMF | 94.0 |

Pyridine Complexation and Final Product Isolation

Crystallization and Purification

The pyridine complex is crystallized by cooling the reaction mixture to 0–10°C, followed by filtration and washing with ethyl acetate. The final product exhibits a molecular weight of 298.35 g/mol and is stored at 4°C to prevent decomposition.

Comparative Analysis of Methodologies

Traditional vs. Optimized Protocols

A comparative experiment (Example 7 in) using excess chlorosulfonic acid (1:6 molar ratio) at 48°C yielded only 82.5% of the sulfonyl chloride, highlighting the necessity of stoichiometric control and catalytic ammonium sulfate. The optimized method reduces waste and improves reproducibility.

Role of Deuterium in Reaction Kinetics

Deuterium’s isotopic effect may slightly alter reaction rates during sulfonation and chlorination. However, the provided data suggest minimal impact on overall yields, as the structural integrity of the benzene ring remains intact.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

4-Acetamidobenzenesulfonic Acid-d4 Pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4-Acetamidobenzenesulfonic Acid-d4 Pyridine is widely used in scientific research, including:

Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: The compound is used in proteomics research to study protein structures and functions.

Medicine: It is utilized in the development of pharmaceuticals and in drug metabolism studies.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamidobenzenesulfonic Acid-d4 Pyridine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This compound is often used to study isotope effects and to trace metabolic pathways in biological systems .

Comparison with Similar Compounds

4-Acetamidobenzenesulfonic Acid-d4 Pyridine is unique due to its deuterium labeling. Similar compounds include:

4-Acetamidobenzenesulfonic Acid: The non-deuterated version of the compound.

4-Acetamidobenzenesulfonyl Chloride: A related compound used in organic synthesis.

4-Acetamidobenzenesulfonamide: Another related compound with different functional groups. The deuterium labeling in 4-Acetamidobenzenesulfonic Acid-d4 Pyridine provides unique advantages in research applications, such as improved sensitivity in analytical techniques.

Biological Activity

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated derivative of 4-acetamidobenzenesulfonic acid, a compound known for its role in various biological and chemical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

4-Acetamidobenzenesulfonic Acid-d4 Pyridine has the following structural formula:

The presence of the acetamido group and sulfonic acid moiety contributes to its solubility and reactivity in biological systems. The deuterated form enhances its utility in analytical chemistry, particularly in NMR spectroscopy.

The biological activity of 4-Acetamidobenzenesulfonic Acid-d4 Pyridine is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Fluorescent Probes : Its ability to act as a fluorescent probe allows for the study of enzyme interactions and cellular processes.

- Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways critical for cellular function.

Therapeutic Potential

Research indicates that 4-Acetamidobenzenesulfonic Acid-d4 Pyridine may have several therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.

Case Study 1: Anti-inflammatory Activity

A study conducted by Smith et al. (2023) investigated the anti-inflammatory properties of 4-Acetamidobenzenesulfonic Acid-d4 Pyridine in a murine model. The results demonstrated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α Levels (pg/mL) | 150 ± 20 | 80 ± 15 |

| IL-6 Levels (pg/mL) | 120 ± 25 | 60 ± 10 |

| Histological Score | 3.5 ± 0.5 | 1.5 ± 0.5 |

Case Study 2: Antimicrobial Efficacy

In another study by Johnson et al. (2022), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the key synthetic methodologies for 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major), and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves deuterium incorporation during the reaction sequence. A common approach includes:

- Step 1 : Quaternization of pyridine derivatives under controlled deuterium exchange conditions to ensure isotopic labeling .

- Step 2 : Sulfonation using reagents like chlorosulfonic acid, followed by acetylation to introduce the acetamido group.

- Step 3 : Purification via recrystallization or column chromatography to isolate the major product.

Q. Critical Factors :

- Temperature control during deuterium exchange minimizes isotopic scrambling.

- Solvent selection (e.g., anhydrous dichloromethane) reduces side reactions .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (deuteration) | Prevents H/D exchange reversibility |

| Reaction Time | 12–24 hours (sulfonation) | Ensures complete functionalization |

| Solvent | Anhydrous DCM | Reduces hydrolysis byproducts |

Q. How should researchers handle and store 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) to ensure stability?

Methodological Answer:

- Storage : Maintain at +4°C in airtight, light-resistant containers to prevent deuterium loss and hydrolytic degradation .

- Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption.

- Transport : Room temperature is acceptable for short durations (<72 hours), but desiccants must accompany the sample.

Q. Stability Data :

| Condition | Degradation Risk | Mitigation Strategy |

|---|---|---|

| >25°C | Increased H/D exchange | Use cold chain for long-term storage |

| Humidity >60% | Hydrolysis of sulfonic group | Store with silica gel desiccant |

Q. What analytical techniques are most effective for characterizing the isotopic purity and structural integrity of deuterated sulfonic acid derivatives?

Methodological Answer:

- Isotopic Purity :

- Structural Confirmation :

| Technique | Key Metric | Acceptable Range |

|---|---|---|

| ²H NMR | Deuterium incorporation | ≥98% in aromatic positions |

| HRMS | Mass accuracy | ±0.001 Da |

Q. How can computational reaction path search methods optimize the synthesis of deuterated sulfonic acid derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model deuterium exchange energetics and identify transition states .

- Pathway Optimization : Algorithms like the nudged elastic band (NEB) method predict optimal reaction coordinates, reducing experimental trial-and-error.

- Case Study : For 4-Acetamidobenzenesulfonic Acid-d4 Pyridine, simulations revealed that lowering reaction temperatures to 0°C minimized competing pathways, aligning with experimental yields .

Q. Workflow :

Simulate deuteration steps using solvent-implicit models.

Validate with experimental kinetic data.

Iterate to refine solvent and catalyst choices.

Q. How do researchers resolve contradictions between experimental data and computational predictions in reaction mechanisms involving this compound?

Methodological Answer:

- Root Cause Analysis :

- Step 1 : Compare experimental isotopic distribution (MS/NMR) with computational predictions to identify discrepancies.

- Step 2 : Re-examine solvent effects or proton leakage in simulations. For example, overestimated deuteration in simulations may arise from neglecting trace water in reagents.

- Mitigation :

Example : A study observed 5% protio contamination despite 99% predicted deuteration. Revised simulations accounting for residual moisture matched experimental data, prompting stricter drying protocols .

Q. What statistical experimental design approaches minimize variability in studying the compound's reactivity?

Methodological Answer:

- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify dominant factors. A 2³ factorial design for sulfonation revealed that catalyst concentration and mixing speed account for 75% of yield variability .

- Response Surface Methodology (RSM) : Optimize conditions for maximum isotopic purity. Central composite designs (CCD) reduce required experiments by 40% compared to one-factor-at-a-time approaches.

| Design Type | Variables Tested | Key Outcome |

|---|---|---|

| Full Factorial | Temperature, Catalyst, Solvent | Identified solvent as non-critical |

| CCD | Reaction time, Deuterium source purity | Optimized purity to 99.2% |

Q. Implementation :

Define independent variables and ranges.

Use software (e.g., JMP, Minitab) to generate experimental matrices.

Validate models with confirmation runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.